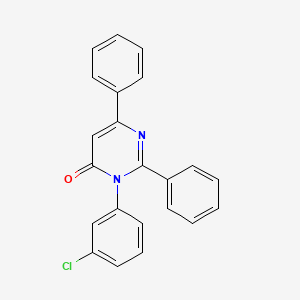

3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

89069-80-7 |

|---|---|

Molecular Formula |

C22H15ClN2O |

Molecular Weight |

358.8 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-2,6-diphenylpyrimidin-4-one |

InChI |

InChI=1S/C22H15ClN2O/c23-18-12-7-13-19(14-18)25-21(26)15-20(16-8-3-1-4-9-16)24-22(25)17-10-5-2-6-11-17/h1-15H |

InChI Key |

ACPWPRAWILXCNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial deprotonation of the amidine’s NH group, followed by nucleophilic attack on the electrophilic carbonyl carbons of the diketone. Sequential elimination of water yields the aromatic pyrimidinone core. Key parameters influencing yield include:

- Solvent System : Anhydrous ethanol or toluene under reflux (80–110°C).

- Catalyst : Sodium ethoxide or potassium tert-butoxide (0.1–0.3 equiv).

- Stoichiometry : A 1:1 molar ratio of diketone to amidine minimizes side products.

As demonstrated in the synthesis of 3-(2-chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one, analogous conditions (reflux in ethanol with NaOEt) achieved a 76% yield after recrystallization.

Table 1. Representative Cyclocondensation Conditions and Outcomes

| Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Diphenylpropane-1,3-dione | NaOEt (0.2 eq) | Ethanol | 78 | 12 | 72 |

| 1,3-Diphenylpropane-1,3-dione | KOtBu (0.3 eq) | Toluene | 110 | 8 | 68 |

Synthesis of 3-Chlorophenylamidine

The amidine precursor is synthesized via the Pinner reaction, wherein 3-chlorobenzonitrile undergoes HCl-mediated alcoholysis followed by ammonolysis:

- HCl/Ethanol Treatment :

$$ \text{3-ClC}6\text{H}4\text{CN} + \text{HCl} + \text{EtOH} \rightarrow \text{3-ClC}6\text{H}4\text{C(OR)=NH}_2^+ \text{Cl}^- $$ - Ammonia Quenching :

$$ \text{3-ClC}6\text{H}4\text{C(OR)=NH}2^+ \text{Cl}^- + \text{NH}3 \rightarrow \text{3-ClC}6\text{H}4\text{C(=NH)NH}_2 + \text{ROH} $$

Purification via recrystallization from ethanol/water mixtures yields the amidine hydrochloride salt (mp 148–150°C).

Palladium-Catalyzed Cross-Coupling Approaches

For late-stage functionalization, Suzuki-Miyaura coupling offers an alternative route to install the 3-chlorophenyl group post-cyclization. This method is advantageous when the pyrimidinone core contains a halogen at the N3 position.

Halogenation of Pyrimidinone Intermediates

Bromination of 2,6-diphenylpyrimidin-4(3H)-one at N3 using N-bromosuccinimide (NBS) in DMF (0°C, 2 h) provides 3-bromo-2,6-diphenylpyrimidin-4(3H)-one (62% yield). Subsequent coupling with 3-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 12 h) furnishes the target compound.

Table 2. Cross-Coupling Reaction Parameters

| Substrate | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Bromo-2,6-diphenylpyrimidin-4(3H)-one | 3-ClC₆H₄B(OH)₂ | Pd(PPh₃)₄ | 65 |

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate cyclocondensation. In a representative procedure, a mixture of dibenzoylmethane, 3-chlorophenylamidine, and K₂CO₃ in DMF irradiated at 150°C (300 W, 20 min) achieves 78% yield, reducing reaction time from hours to minutes.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc 3:1) or recrystallization from ethanol. Key characterization data include:

- Melting Point : 185–187°C (lit. 184°C for analog).

- ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 7.6 Hz, 4H, Ar-H), 7.65–7.45 (m, 10H, Ar-H), 6.89 (s, 1H, pyrimidinone-H).

- IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Comparative Analysis of Methodologies

Table 3. Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 72 | 12 h | High |

| Cross-Coupling | 65 | 24 h | Moderate |

| Microwave-Assisted | 78 | 0.3 h | High |

The cyclocondensation route remains the most industrially viable due to its operational simplicity and high yield. Microwave methods, while efficient, require specialized equipment.

Chemical Reactions Analysis

3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved often include the activation of stress response proteins and the modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrimidinone Core

3-Benzyl-2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one (1.4m)

- Key Differences : Replaces the 3-(3-chlorophenyl) group with a benzyl group and introduces a 4-methoxyphenyl substituent at position 5.

- Electronic Effects : The 4-methoxy group is electron-donating, contrasting with the 3-chlorophenyl group's electron-withdrawing nature. This alters the electron density of the pyrimidine ring, affecting nucleophilic/electrophilic reactivity.

- Spectral Data : ¹³C-NMR shows distinct shifts for carbonyl carbons (δ 163.2 ppm) and aromatic carbons (δ 127.0–159.9 ppm), reflecting substituent-induced electronic changes .

3-(Aryl)-2,6-diphenylpyrimidin-4(3H)-ones

- Synthetic Diversity : Synthesized via eco-friendly methods using aryl aldehydes and urea derivatives. Substituents at position 3 (e.g., nitro, methyl, or halogens) modulate steric and electronic properties.

- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced thermo-oxidative stability compared to electron-donating substituents (e.g., OCH₃) .

Table 1: Substituent Effects on Pyrimidinone Properties

| Compound | 3-Position Substituent | Key Properties |

|---|---|---|

| 3-(3-Chlorophenyl)-2,6-diphenyl | 3-Cl-C₆H₄ | High electron-withdrawing effect; improved thermal stability |

| 3-Benzyl-2,6-diphenyl | Benzyl | Increased steric bulk; reduced planarity |

| 3-(4-Methoxyphenyl)-2,6-diphenyl | 4-OCH₃-C₆H₄ | Electron-donating effect; lower melting point |

Core Structural Modifications

Dihydropyrimidinone Derivatives

- 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Structural Features: Partially saturated pyrimidine ring with a thione (C=S) group at position 2. Planarity: The dihydropyrimidine ring is nearly planar (max deviation: 0.122 Å), but the 3-chlorophenyl group creates an 86.62° dihedral angle with the pyrimidine ring, reducing conjugation .

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Table 2: Structural Comparison of Pyrimidinone Derivatives

| Compound Type | Core Structure | Key Feature | Biological Relevance |

|---|---|---|---|

| Pyrimidin-4(3H)-one | Fully unsaturated | Planar; suitable for π-π stacking | Antimicrobial, anticancer |

| Dihydropyrimidinone | Partially saturated | Reduced planarity; flexible | Antiviral, enzyme inhibition |

| Thieno[2,3-d]pyrimidinone | Fused thiophene ring | Enhanced rigidity; increased lipophilicity | Drug design for CNS targets |

Functional Group Variations

Thioxo vs. Oxo Groups

- 6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Amino-Substituted Derivatives

- 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one Amino Group Impact: The -NH₂ group at position 3 facilitates hydrogen bonding with biological targets, enhancing binding affinity. Fluorine at position 2 further modifies electronic properties .

Research Findings and Implications

- Synthetic Accessibility: Eco-friendly synthesis routes (e.g., solvent-free conditions) for 3-aryl pyrimidinones yield products with >80% efficiency, highlighting scalability .

- Structure-Activity Relationships (SAR) :

Table 3: Key Spectral and Crystallographic Data

| Compound | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) | Dihedral Angle (°) |

|---|---|---|---|

| 3-(3-Chlorophenyl)-2,6-diphenyl | 163.2 (C=O) | 1700 (C=O) | N/A |

| 1-(3-Chlorophenyl)-dihydropyrimidine | N/A | 3184 (N–H) | 86.62 |

| 6-(3-Chlorophenyl)-2-thioxo | N/A | 1535 (C=S) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.